N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole group. This structure combines aromaticity, hydrogen-bonding capability, and steric bulk, making it a candidate for pharmaceutical and agrochemical applications. The 1,3-benzodioxole group contributes to metabolic stability, while the oxadiazole and pyrazole rings are known for their roles in bioactivity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(20(2)19-8)14-17-18-15(24-14)16-13(21)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCKQFSRUDCDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural and functional differences are highlighted below.
Structural Analogues from the Pyrazole-Carboxamide Family
A. 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3a, )
- Structure: Features a chloro-substituted pyrazole core, a cyano group, and dual phenyl rings.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 68% after purification .
- Key Properties: Molecular Weight: 403.1 g/mol ([M+H]+). Melting Point: 133–135°C.
B. N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Structure : Substitutes benzodioxole with benzothiazole and incorporates a methylthiophene group.
- Key Differences :
- Electron Effects : Benzothiazole’s sulfur atom increases electron-withdrawing character vs. benzodioxole’s oxygen atoms.
- Lipophilicity : Methylthiophene may enhance membrane permeability relative to the dimethylpyrazole in the target compound.
Comparative Analysis of Physicochemical Properties
Functional Implications
- Solubility : The benzodioxole group in the target compound likely enhances water solubility relative to the benzothiazole analog, which is more lipophilic.
- Synthetic Feasibility : The use of EDCI/HOBt coupling (as in 3a) suggests a viable route for synthesizing the target compound, though yields may vary due to steric effects from the dimethylpyrazole.
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